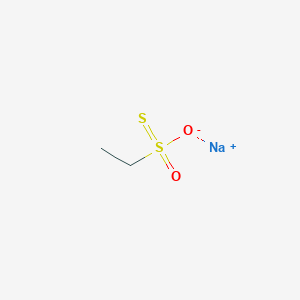
Sodium butyrate-13C4
Overview
Description
Sodium butyrate-13C4, also known as butyric acid-13C4 sodium salt, is a stable isotope-labeled compound. It is a derivative of sodium butyrate where all four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing metabolic pathways and studying biochemical processes due to its isotopic labeling .
Mechanism of Action
- Sodium butyrate primarily targets histone deacetylases (HDACs). Specifically, it inhibits class I HDAC activity, including HDAC1, HDAC2, and HDAC3 .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Sodium butyrate-13C4 is known to interact with several enzymes, proteins, and other biomolecules. One of its primary roles is as a histone deacetylase inhibitor, which leads to the accumulation of acetylated histones and changes in chromatin structure. This interaction affects gene expression by making DNA more accessible for transcription. This compound also interacts with G-protein coupled receptors, such as GPR41 and GPR43, which are involved in various signaling pathways .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent. Additionally, it promotes differentiation in various cell types, including immune cells and epithelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a histone deacetylase inhibitor. By inhibiting histone deacetylases, this compound increases the acetylation of histones, leading to a more relaxed chromatin structure and enhanced gene transcription. This compound also affects the expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic conversion. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular function. For example, prolonged treatment with this compound has been shown to induce differentiation and inhibit proliferation in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as anti-inflammatory and anti-cancer activities. At high doses, this compound may exhibit toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle. This compound also affects the levels of various metabolites, including short-chain fatty acids and ketone bodies. Additionally, it can modulate the activity of enzymes involved in fatty acid metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can enter cells via monocarboxylate transporters, which facilitate the uptake of short-chain fatty acids. Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus, where it exerts its effects on gene expression. The compound’s distribution is influenced by factors such as tissue type, cellular metabolism, and the presence of binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, as it needs to reach the nucleus to inhibit histone deacetylases and modulate gene expression. Post-translational modifications and targeting signals may direct this compound to specific organelles or compartments, affecting its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyrate-13C4 is synthesized by reacting butyric acid-13C4 with sodium hydroxide. The reaction typically involves the dropwise addition of butyric acid-13C4 to an aqueous solution of sodium hydroxide under controlled conditions to ensure complete neutralization and formation of the sodium salt .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity (99 atom % 13C) and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium butyrate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to butanol.
Substitution: It can participate in nucleophilic substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium butyrate-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of butyrate metabolism.
Biology: Helps in studying the effects of butyrate on gene expression and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of labeled compounds for research and development purposes.
Comparison with Similar Compounds
- Sodium butyrate-1-13C
- Sodium butyrate-2,4-13C2
- Sodium butyrate-3-13C
- Sodium propionate-13C3
- Sodium DL-3-hydroxybutyrate-13C4
Comparison: Sodium butyrate-13C4 is unique due to the complete labeling of all four carbon atoms with the carbon-13 isotope. This high level of isotopic enrichment makes it particularly useful for detailed metabolic studies and tracing experiments. In contrast, other similar compounds may have partial labeling or different isotopic compositions, which can limit their applications in certain research contexts .
Properties
IUPAC Name |
sodium;(1,2,3,4-13C4)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-UJNKEPEOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635681 | |
| Record name | Sodium (~13~C_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.058 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-84-0 | |
| Record name | Sodium (~13~C_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 312623-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



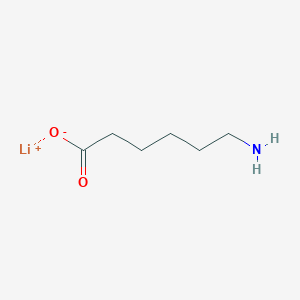
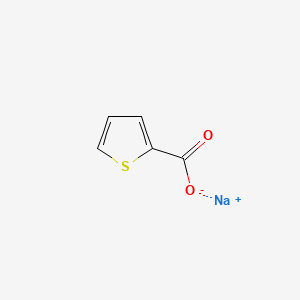

![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)


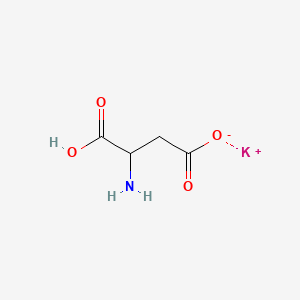
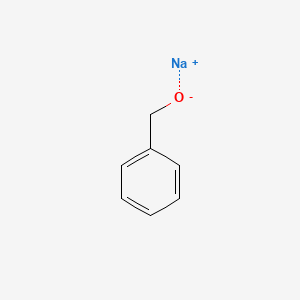
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
